4-bromo-N-(4-chloro-2-nitrophenyl)benzamide
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Overview
Description
4-Bromo-N-(4-chloro-2-nitrophenyl)benzamide is a chemical compound characterized by its bromo, chloro, and nitro functional groups attached to a benzamide core
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination: The compound can be synthesized through the bromination of N-(4-chloro-2-nitrophenyl)benzamide using bromine in the presence of a suitable catalyst.
Nitration: The nitration step involves treating the precursor compound with nitric acid and sulfuric acid to introduce the nitro group at the appropriate position.
Industrial Production Methods: Industrial-scale synthesis of this compound typically involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The bromo and chloro groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, hydrochloric acid.
Substitution: Sodium hydroxide, potassium iodide.
Major Products Formed:
Nitroso derivatives from oxidation.
Amines from reduction.
Substituted benzamides from nucleophilic substitution.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of bromo and nitro groups with biological macromolecules. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-bromo-N-(4-chloro-2-nitrophenyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group, in particular, can participate in redox reactions, influencing the biological activity of the compound.
Comparison with Similar Compounds
4-Bromo-N-(2-chloro-4-nitrophenyl)benzamide
4-Chloro-N-(2-bromo-4-nitrophenyl)benzamide
4-Bromo-N-(4-nitrophenyl)benzamide
Uniqueness: The presence of both bromo and chloro groups on the benzamide core distinguishes this compound from its analogs, potentially leading to unique chemical and biological properties.
This detailed overview provides a comprehensive understanding of 4-bromo-N-(4-chloro-2-nitrophenyl)benzamide, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-bromo-N-(4-chloro-2-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O3/c14-9-3-1-8(2-4-9)13(18)16-11-6-5-10(15)7-12(11)17(19)20/h1-7H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACOUISZSDHVOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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